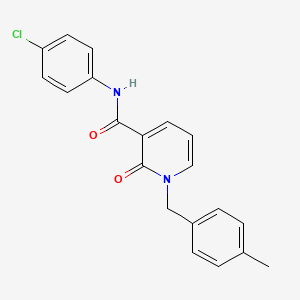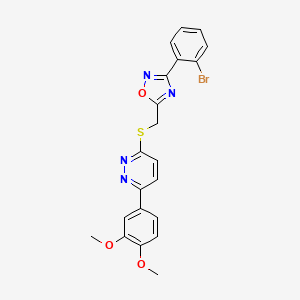![molecular formula C18H16N4O4S B2652479 Ethyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate CAS No. 896327-94-9](/img/structure/B2652479.png)
Ethyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It contains 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . It has been evaluated for its in vitro anti-HIV-1 activity .
Synthesis Analysis
The synthesis of similar compounds involves the use of 1,3,5-triazine derivatives . The chloride ion of these compounds is replaced with one equivalent of morpholine at 70-80°C in a dioxane/water solvent mixture using sodium carbonate as a base . This process can be done by the conventional method or by using microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, which is substituted with 1,3,4-oxadiazole and 1,3,4-thiadiazole rings . These rings are part of the metal chelation motif .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the replacement of the chloride ion of 1,3,5-triazine derivatives with morpholine . This reaction is facilitated by the use of sodium carbonate as a base and can be carried out at 70-80°C in a dioxane/water solvent mixture .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Ethyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate and its derivatives have been explored for their potential in antimicrobial activities. Studies have shown that certain synthesized compounds related to this chemical exhibit significant antibacterial and antifungal properties against pathogens like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and various fungal species (Desai et al., 2007).
Spectroscopic Analysis and Molecular Docking
Research involving this compound includes its characterization using FT-IR, FT-Raman spectroscopy, and molecular docking studies. These methods help in understanding the molecular structure, stability, and potential biological interactions of the compound, suggesting its use in various scientific applications (El-Azab et al., 2016).
Synthesis and Characterization of Derivatives
Several studies have focused on synthesizing and characterizing derivatives of this compound. These derivatives have been explored for their potential applications in medicinal chemistry and as building blocks in organic synthesis (Dolzhenko et al., 2006).
Antimicrobial and Theoretical Studies
The compound and its derivatives have been a subject of antimicrobial studies and theoretical modeling. These studies not only evaluate the antimicrobial potential of the compounds but also use computational methods like molecular docking and QSAR modeling to predict their biological activities (Taha et al., 2020).
Synthesis and Application in Tribology
Research has also been conducted on the synthesis of related triazine derivatives and their application in tribology, specifically as additives in lubricants. These studies explore the chemical's capacity to improve the wear resistance and friction-reducing properties of lubricants, demonstrating its potential industrial applications (Wu et al., 2017).
Mécanisme D'action
The mechanism of action of this compound is related to its anti-HIV-1 activity . Molecular docking studies have shown that the designed compounds bind into the active site of PFV integrase (IN), an enzyme essential for retroviral replication . The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .
Propriétés
IUPAC Name |
ethyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-2-26-16(24)12-6-8-13(9-7-12)19-15(23)11-27-17-20-14-5-3-4-10-22(14)18(25)21-17/h3-10H,2,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBWYYZNLXTCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2652396.png)


![3-(4-chlorophenyl)-9-(2-fluorobenzyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2652399.png)
![3-Methoxy-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2652400.png)

![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-4-phenylbenzamide](/img/structure/B2652404.png)




![methyl 2-[N-(cyanomethyl)-1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]formamido]acetate](/img/structure/B2652416.png)

![5-(cyclopentylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652419.png)
